Mephenesin
Overview
Description
Mephenesin is a synthetic cresol glyceryl ether used to treat muscle spasticity in diseases like Parkinson’s and Multiple Sclerosis . It produces transient muscle relaxation and paralysis via central nervous system depression . It first entered use in the 1950s .
Synthesis Analysis
New voltammetric methods have been introduced for the determination of Mephenesin in its pure form, pharmaceutical preparation, and biological fluids . Three voltammetric methods namely; cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) using pencil graphite electrode (PGE) and glassy carbon electrode (GCE) were used .Molecular Structure Analysis
The molecular formula of Mephenesin is C10H14O3 . Its molecular weight is 182.22 . The structure of Mephenesin has been analyzed using various techniques such as HPLC and NMR, and the results were found to be consistent with the structure .Chemical Reactions Analysis
Mephenesin has been observed to block both inward sodium and inward calcium currents in neurons . Voltammetric behavior of Mephenesin was investigated in Britton Robinson (BR) buffer as electrolyte in pH range 2-10 . CV produced one irreversible anodic peak revealing oxidation reaction in pH 6 as maximum pH value at 1.33 and 1.36 V using PGE and GCE, respectively .Physical And Chemical Properties Analysis
Mephenesin is a solid substance . It has a solubility of 1.8 mg/mL in DMSO . The storage conditions vary depending on the form and solvent .Scientific Research Applications
Oxidation Mechanism and Kinetics
Mephenesin, a central-acting skeletal muscle relaxant, has been the subject of study for its oxidation by bis(hydrogenperiodato)argentate(III) complex anion. The research has identified the major oxidation product of mephenesin and proposed a detailed mechanism involving two pre-equilibria and subsequent rate-determining steps. This study contributes to our understanding of mephenesin's chemical behavior and potential interactions in biological systems (Shen, Shi, & Sun, 2007).
Use in Muscle Relaxation
Mephenesin has been extensively used as a muscle relaxant. Its action mechanism involves depressing neuronal activities, particularly in spastic and hyperkinetic states. It has been evaluated for its effects in reducing muscle tension in anxiety states and various neuromuscular disorders (Dickes, Flamm, Coltrera, & Tobin, 1955). Additionally, its oral administration has been reported to treat tetanus successfully, offering a new approach to such neurological disorders (Boles & Smith, 1951).
Anxiety and Psychiatric Conditions
Mephenesesin's role in treating anxiety-tension states and psychiatric conditions has been studied, showing varying degrees of effectiveness. It acts on internuncial cells, leading to neuromuscular relaxation and a tranquilizing effect without inducing drowsiness. Despite its potential, studies have shown mixed results regarding its efficacy in reducing anxiety (Paul, 1952).
Conformational Studies
Research has also been conducted on the structural and dynamical aspects of mephenesin. Studies using rotational spectroscopy and quantum calculations have explored its conformational flexibility, revealing insights into its molecular structure and behavior. This research is crucial for understanding the drug's interaction at the molecular level, which could have implications for its biological activity (Écija et al., 2014).
Neuropharmacology and Blocking Effects
The neuropharmacological effects of mephenesin have been studied, particularly its ability to block early inward currents in neurons and counteract convulsive-like multiple discharges. This research contributes to a deeper understanding of its potential therapeutic applications in neurological disorders (Klee & Faber, 1974).
Safety And Hazards
Mephenesin can produce hemolysis leading to hemoglobinuria with intravenous administration of concentrations greater than 10% . As a central nervous system depressant, it can also produce paralysis and respiratory depression . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
properties
IUPAC Name |
3-(2-methylphenoxy)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYCNIAQWPBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023254 | |
Record name | Mephenesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble | |
Record name | Mephenesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The exact mechanism of action of mephenesin is not known. It has been observed to block both inward sodium and inward calcium currents in neurons. It has a physiological effect which opposes that of strychnine. | |
Record name | Mephenesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Mephenesin | |
CAS RN |
59-47-2 | |
Record name | (±)-Mephenesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mephenesin [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mephenesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mephenesin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | mephenesin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | mephenesin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | mephenesin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | mephenesin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mephenesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mephenesin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPHENESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8PIR2954 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.